molecular formula C8H8ClF B125836 4-(Chloromethyl)-2-fluoro-1-methylbenzene CAS No. 147542-00-5

4-(Chloromethyl)-2-fluoro-1-methylbenzene

Cat. No.: B125836
CAS No.: 147542-00-5
M. Wt: 158.6 g/mol
InChI Key: CDFRDDZQCBOCGF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloromethyl group, a fluorine atom, and a methyl group

Mechanism of Action

Target of Action

The primary target of 4-(Chloromethyl)-2-fluoro-1-methylbenzene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound’s interaction with its targets involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The process of oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes and structures .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption , which suggests that it could have good bioavailability

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-fluoro-1-methylbenzene can be achieved through several methods. One common approach involves the chloromethylation of 2-fluoro-1-methylbenzene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group onto the benzene ring . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products such as 4-(Azidomethyl)-2-fluoro-1-methylbenzene or 4-(Thiophenylmethyl)-2-fluoro-1-methylbenzene.

    Oxidation Reactions: Products such as 4-(Carboxymethyl)-2-fluoro-1-methylbenzene or 4-(Formylmethyl)-2-fluoro-1-methylbenzene.

    Reduction Reactions: 2-Fluoro-1,4-dimethylbenzene.

Scientific Research Applications

4-(Chloromethyl)-2-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a precursor for radiolabeled compounds in imaging studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-methylbenzene: Lacks the fluorine atom, which can affect its reactivity and applications.

    4-(Bromomethyl)-2-fluoro-1-methylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    4-(Chloromethyl)-2-fluoro-1-ethylbenzene: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

Uniqueness

4-(Chloromethyl)-2-fluoro-1-methylbenzene is unique due to the presence of both a chloromethyl and a fluorine substituent on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFRDDZQCBOCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595232
Record name 4-(Chloromethyl)-2-fluoro-1-methylbenzene
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Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147542-00-5
Record name 4-(Chloromethyl)-2-fluoro-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147542-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-fluoro-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-fluoro-1-methylbenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (0.892 g, 7.5 mmol) was added to a solution of the product of STEP 1 (1.0 g, 6.4 mmol) dropwise at 0° C. After 30 min, the reaction was quenched with crushed ice carefully, and diluted with H2O. The product was extracted with ether. The organic layer washed with saturated NaHCO3, brine and dried with Na0.2SO4. Ether was evaporated and the residue was purified by chromatography (on silica gel, ethyl acetate/hexane=1/9) to give a clear liquid in 10.5 g. NMR spectra of the product were consistent for the proposed structure.
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0.892 g
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1 g
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